molecular formula C18H20F3NO3S B2393406 N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1798038-45-5

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B2393406
CAS RN: 1798038-45-5
M. Wt: 387.42
InChI Key: TZGHFQLATUPKAT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, also known as MTFMT, is a chemical compound that has been synthesized for research purposes. It is a sulfonamide derivative that has shown potential in various scientific studies due to its unique chemical properties.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of complex molecules and self-assemblies derived from sulfonate-phosphonate ligands, where methanesulfonate acts as a key component. For instance, Shankar et al. (2011) describe the synthesis of diethyltin(methoxy)methanesulfonate compounds, showcasing the versatility of methanesulfonates in forming three-dimensional self-assemblies with distinctive binding modes and structural motifs. These assemblies are significant for understanding the molecular structure and properties of new materials (Shankar et al., 2011).

Molecular Interactions

The study of molecular interactions, especially in the context of proton-donating abilities and hydrogen bonding, is another critical area of application. Oznobikhina et al. (2009) provide insights into the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide, indicating the influence of conformers and the formation of dimers through hydrogen bonding. This research has implications for understanding the behavior of similar compounds in various solvents and conditions (Oznobikhina et al., 2009).

Reactivity and Selective Hydrolysis

Exploring the reactivity of methanesulfonate esters, Chan et al. (2008) studied the selective hydrolysis of these esters, highlighting the pH-dependent hydrolysis behavior. Their findings are crucial for selective synthesis processes, offering a method to remove unwanted ester groups without affecting desired product esters (Chan et al., 2008).

Advanced Materials Synthesis

In the synthesis of advanced materials, methanesulfonates have been utilized to generate novel compounds with potential applications in various fields. Jeschke et al. (1996) discuss the synthesis of methoxybis[tris(trimethylsilyl)silyl]methane, a compound that showcases the role of methanesulfonates in creating materials with unique structural properties. The detailed analysis of the molecular structure and distortions due to substituent groups offers valuable insights into the design of new materials with specific characteristics (Jeschke et al., 1996).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO3S/c1-13-5-3-4-6-16(13)17(25-2)11-22-26(23,24)12-14-7-9-15(10-8-14)18(19,20)21/h3-10,17,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGHFQLATUPKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(o-tolyl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

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